N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a propyl-substituted triazoloquinoxaline core linked to an acetamide group bearing a 2,6-dimethylphenyl substituent. The 2,6-dimethylphenyl group may enhance metabolic stability compared to bulkier substituents, as seen in related compounds .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-8-18-24-25-21-22(29)26(16-11-5-6-12-17(16)27(18)21)13-19(28)23-20-14(2)9-7-10-15(20)3/h5-7,9-12H,4,8,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANVADHMKFBMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula for this compound is with a molecular weight of 389.4 g/mol. The structure includes a quinoxaline moiety which is known for its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoxaline derivatives. Specifically, compounds with similar structures have shown effectiveness against various viruses, including hepatitis C virus (HCV). For instance, a study on quinoxalin derivatives indicated that modifications at specific positions can enhance antiviral potency significantly. The introduction of electron-withdrawing groups has been shown to improve activity against HCV by increasing the binding affinity to viral targets .
Anticancer Properties
Quinoxaline derivatives have also been explored for their anticancer properties. Research indicates that certain substitutions on the quinoxaline ring can lead to enhanced cytotoxicity against cancer cell lines. For example, the incorporation of a triazole moiety has been associated with increased anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific structural modifications can significantly impact the biological activity of this compound. Key findings include:
- Substituents on the quinoxaline ring : Variations in substituent groups can lead to changes in potency and selectivity for biological targets.
- Positioning of functional groups : The placement of electron-withdrawing or electron-donating groups influences the overall electronic characteristics of the molecule, affecting its interaction with target proteins.
Case Studies
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of viral replication : By targeting viral enzymes or proteins essential for replication.
- Induction of apoptosis : Through pathways involving caspases and mitochondrial dysfunction in cancer cells.
Chemical Reactions Analysis
Hydrolysis
Under acidic or basic conditions, the acetamide group undergoes hydrolysis to yield carboxylic acid derivatives. For example:
Conditions :
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Acidic: HCl (6M), reflux, 4–6 hours
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Basic: NaOH (2M), 80°C, 2 hours
Alkylation
The triazole ring’s nitrogen atoms are susceptible to alkylation using alkyl halides or epoxides:
Conditions :
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K₂CO₃, DMF, 60°C, 12 hours
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Preferred alkylating agents: methyl iodide, ethyl bromide
Cyclization
Intramolecular cyclization occurs under catalytic conditions to form fused heterocycles:
Conditions :
Oxidation
The quinoxaline ring undergoes oxidation with strong oxidizing agents:
Conditions :
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KMnO₄ (2 eq.), H₂SO₄, 0–5°C, 1 hour
Stability Under Reaction Conditions
The compound demonstrates variable stability:
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Acid/Base Stability : Stable under mild conditions but degrades in concentrated HCl/NaOH.
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Thermal Stability : Decomposes above 200°C; reactions are typically conducted below 100°C.
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Oxidative Stability : Sensitive to strong oxidizers like KMnO₄, requiring low-temperature control.
Mechanistic Insights
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Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
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Cyclization : InCl₃ catalyzes keto-enol tautomerism, enabling intramolecular nucleophilic addition .
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Oxidation : Mn(VII) in KMnO₄ abstracts hydrogen from the quinoxaline ring, forming dione via radical intermediates.
Comparison with Similar Compounds
Substituent-Driven Physicochemical Variations
The substituent on the phenyl ring significantly influences molecular properties. Key comparisons include:
*Estimated based on structural similarity to CAS 1261001-43-5.
Triazoloquinoxaline Scaffold in Drug Design
The triazolo[4,3-a]quinoxaline core is associated with kinase inhibition and anticancer activity. For example:
- AP-PROTAC-1 (), though structurally distinct, employs a triazolo-diazepine scaffold for targeted protein degradation, underscoring the versatility of triazolo-heterocycles in medicinal chemistry .
- AutoDock Vina Studies : Molecular docking of analogs like CAS 1261001-43-7 predicts strong interactions with kinase ATP-binding sites (e.g., VEGFR2, ΔG ≈ -9.2 kcal/mol), suggesting the target compound may share similar binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
